2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
The synthesis of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like acetic acid
Temperature: Room temperature to reflux conditions
The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar compounds include other hydrazones with different substituents on the phenyl rings. For example:
- 1-{N’-[(E)-(3-chlorophenyl)methylidene]hydrazinecarbonyl}-N-(2,5-dimethylphenyl)formamide
- 1-{N’-[(E)-(3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(2,5-dimethylphenyl)formamide
The uniqueness of 1-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,5-DIMETHYLPHENYL)FORMAMIDE lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H16BrN3O2 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N'-[(E)-(3-bromophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-6-7-12(2)15(8-11)20-16(22)17(23)21-19-10-13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
LLUGTSRXOMXQSB-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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